Home > Products > Screening Compounds P113152 > 1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one
1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one -

1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one

Catalog Number: EVT-5735810
CAS Number:
Molecular Formula: C18H30N6O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone

    (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone

    • Compound Description: This compound, designated as compound 42 in the research [], represents a DORA with improved in vivo efficacy compared to the starting compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone []. It addressed the shortcomings of the latter, displaying enhanced properties suitable for further development as a potential therapeutic agent for sleep disorders [].

    rac-[3-(5-Chloro-benzooxazol-2-ylamino)piperidin-1-yl]-(5-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone

    • Compound Description: This compound served as the initial structure in a research program focused on developing new DORAs []. It represents a hybrid structure combining elements from suvorexant and another piperidine-containing DORA [].
    • Compound Description: These compounds, L-838,417 and SL651498, exhibit functional selectivity for specific non-α1 GABAA receptors []. They were investigated for their potential to induce physical dependence in comparison to GABAA-α1 selective drugs and benzodiazepines []. Precipitated withdrawal assays revealed a lower propensity for inducing seizures with these compounds compared to benzodiazepines, suggesting potential advantages in terms of dependence liability [].

    5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809) and 2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)

    • Compound Description: GSK598,809 and SB-277,011A are dopamine D3 receptor (D3R) antagonists []. Previous studies raised concerns regarding their potential for adverse cardiovascular effects, particularly in combination with cocaine []. This observation hindered the clinical development of D3R antagonists as potential therapeutics for opioid and cocaine use disorders [].

    Properties

    Product Name

    1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one

    IUPAC Name

    1-[3-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one

    Molecular Formula

    C18H30N6O2

    Molecular Weight

    362.5 g/mol

    InChI

    InChI=1S/C18H30N6O2/c1-21(2)13-15-19-20-18(22(15)3)14-6-10-24(11-7-14)17(26)8-12-23-9-4-5-16(23)25/h14H,4-13H2,1-3H3

    InChI Key

    VJLGGYLLFTXXFB-UHFFFAOYSA-N

    SMILES

    CN1C(=NN=C1C2CCN(CC2)C(=O)CCN3CCCC3=O)CN(C)C

    Canonical SMILES

    CN1C(=NN=C1C2CCN(CC2)C(=O)CCN3CCCC3=O)CN(C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.